
2-(4-Iodophenoxy)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Iodophenoxy)-3-nitropyridine” would be a pyridine derivative with an iodophenoxy group at the 2-position and a nitro group at the 3-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring with iodophenoxy and nitro substituents. The iodophenoxy group would likely contribute significant steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are often involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, “2-(4-Iodophenoxy)acetic acid” has a molecular weight of 278.044 g/mol, a heat of formation of -349.0 ± 16.7 kJ/mol, and a dipole moment of 2.79 ± 1.08 D .科学的研究の応用
Synthesis and Crystal Structures
2-(4-Iodophenoxy)-3-nitropyridine is involved in the synthesis of intermediates for potential antitumor agents. For instance, 4-(3-nitropyridin-2-ylamino)phenol, a key intermediate in the synthesis of ABT-751, a potential antitumor agent, utilizes a reaction pathway that could involve derivatives of this compound (Cao et al., 2011).
Vibrational Spectral Studies and Theoretical Analyses
Vibrational spectral studies, HOMO–LUMO, and NBO analyses of compounds related to this compound, such as 2-hydroxy-4-methyl-3-nitropyridine, contribute significantly to understanding molecular stability and bond strength, which are crucial in drug design and material science (Balachandran et al., 2012).
Electrochemical Reduction Mechanisms
The electrochemical reduction of compounds like 4-nitropyridine, which shares a structural similarity with this compound, is studied extensively to understand the reduction mechanisms of aromatic nitro compounds in aqueous mediums. This research is fundamental in fields like environmental chemistry and electrochemical engineering (Lacasse et al., 1993).
Polymorphism in Chemical Structures
Studies on compounds like 4-nitropyridine and its derivatives, including this compound, focus on polymorphism, chemical ratios, and Z″ values. These studies are essential in crystallography and materials science for developing new materials with specific physical properties (Draguta et al., 2014).
Development of Fluorescent Probes
This compound derivatives have been used to develop fluorescent probes for the detection of ions like Fe3+ and Hg2+ in aqueous media, which is significant in environmental monitoring and bioimaging applications (Singh et al., 2020).
Liquid Crystalline Compounds and Mesomorphic Behaviors
Studies on liquid crystalline compounds bearing pyridine rings, similar to this compound, explore their mesomorphic behaviors, contributing to the field of liquid crystal displays and advanced optical materials (Kamogawa & Kasai, 1985).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-iodophenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXUKZRSNDZQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

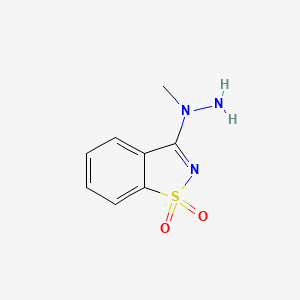
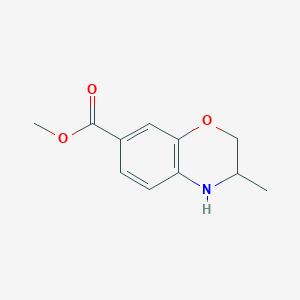
![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)
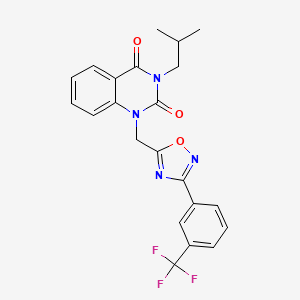
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile](/img/structure/B2835587.png)
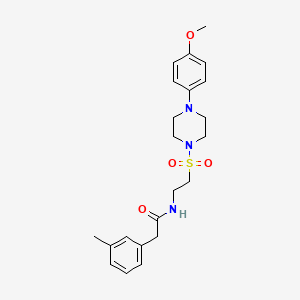
![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

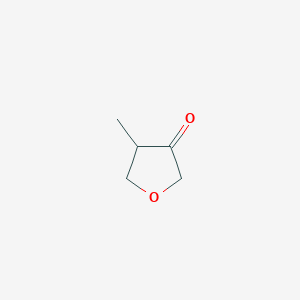
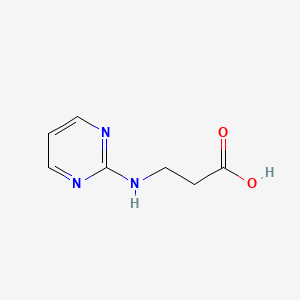
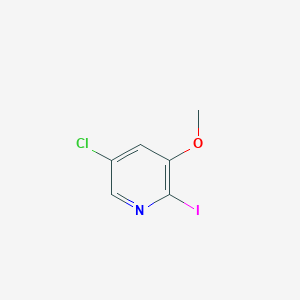
![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)
